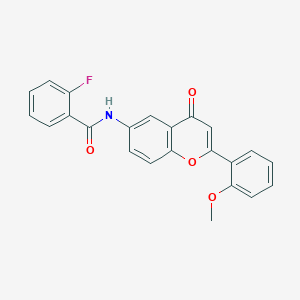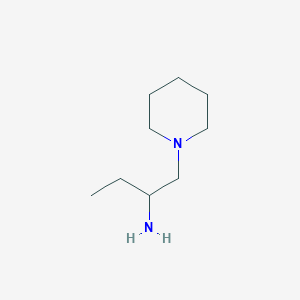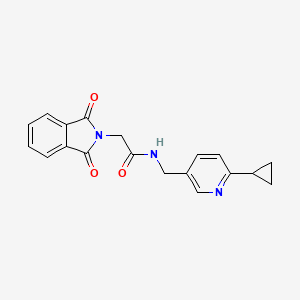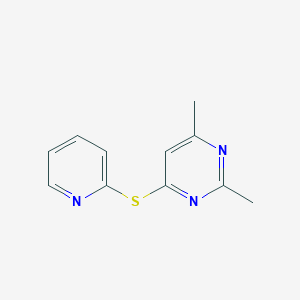![molecular formula C22H25N3O4 B2565917 N'-(2-hydroxy-2-phénylpropyl)-N-[4-méthyl-3-(2-oxopyrrolidin-1-yl)phényl]éthanediamide CAS No. 1351620-44-4](/img/structure/B2565917.png)
N'-(2-hydroxy-2-phénylpropyl)-N-[4-méthyl-3-(2-oxopyrrolidin-1-yl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their ability to form hydrogen-bonded supramolecular networks. These networks are significant in the study of molecular interactions and the design of new materials.
Synthesis Analysis
While the specific synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not detailed in the provided papers, similar compounds such as the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their inhibitory effects on glycolic acid oxidase . The synthesis of these compounds typically involves the introduction of substituents to the oxalamide nucleus, which can significantly affect the compound's potency and properties.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide group, which can form extensive hydrogen bonding. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended supramolecular network through intermolecular N-H...N and C-H...O hydrogen bonds . This ability to form hydrogen bonds is crucial for the interaction of these molecules with biological targets or within crystalline structures.
Chemical Reactions Analysis
Oxalamide derivatives are known to participate in various chemical reactions, particularly as inhibitors of enzymes such as glycolic acid oxidase. The inhibitory activity is often due to the compound's ability to mimic the enzyme's natural substrate or to bind to the active site, thereby preventing the enzyme from functioning properly .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can be influenced by the nature of their substituents. For example, large lipophilic substituents on the 4-position of the 1H-pyrrole-2,5-dione nucleus tend to increase the compound's potency as an inhibitor . Additionally, the crystal structure of related compounds, such as the hydrochloride of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, reveals the importance of protonation and hydrogen bonding in determining the compound's supramolecular arrangement .
Applications De Recherche Scientifique
- Applications:
Synthèse organique et composés hétérocycliques
Méthodologie de synthèse et mécanismes réactionnels
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15-10-11-17(13-18(15)25-12-6-9-19(25)26)24-21(28)20(27)23-14-22(2,29)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,29H,6,9,12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBAXXLIKJZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)
![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)



![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

